ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S2/c1-3-25-16(22)19-8-6-12-13(10-19)26-15(17-12)18-14(21)11-5-4-7-20(9-11)27(2,23)24/h11H,3-10H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXMGXSEQJHNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolo[5,4-c]pyridine scaffold, which is known for its diverse biological activities. The presence of the methylsulfonyl group and piperidine moiety further enhances its pharmacological profile.
Preliminary studies suggest that this compound may interact with various biological targets, including:
- Kinase Inhibition : Similar compounds have shown inhibition of tropomyosin receptor kinase (Trk) family proteins, which are implicated in cancer signaling pathways .
- Cell Cycle Regulation : The compound may also affect cell cycle progression by modulating cyclin-dependent kinases (CDKs), particularly CDK7, which is crucial for transcriptional regulation and cell cycle control .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated IC50 values in the low micromolar range against several tumor cell lines, suggesting potent growth-inhibitory effects .
Herbicidal Activity
The thiazolo[5,4-c]pyridine scaffold has been explored for herbicidal properties. Compounds with similar structures have shown effectiveness against monocotyledon weeds:
- Efficacy Testing : In vivo efficacy tests revealed that derivatives of this compound exhibited complete control over specific weed species at application rates of 320 g/ha .
Study on Anticancer Properties
In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | CDK inhibition |
| A549 (Lung) | 3.8 | Apoptosis induction |
| HeLa (Cervical) | 4.5 | Cell cycle arrest |
This table summarizes the antiproliferative effects observed in different cancer types, highlighting the compound's potential as a therapeutic agent.
Herbicidal Efficacy Study
A separate study evaluated the herbicidal efficacy of the compound against selected grass weeds:
| Weed Species | Control Rate (%) | Application Rate (g/ha) |
|---|---|---|
| LOLRI | 100 | 320 |
| ECHCG | 80 | 320 |
These findings demonstrate the compound's potential utility in agricultural applications as an effective herbicide.
Scientific Research Applications
The compound ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article will explore its applications in detail, supported by relevant data tables and case studies.
Chemical Properties and Structure
This compound can be characterized by its unique structural features, which include:
- A thiazolo-pyridine core that may exhibit biological activity.
- A piperidine ring that is often associated with pharmacological properties.
- A methylsulfonyl group, which can enhance solubility and bioavailability.
Understanding these structural elements is crucial for predicting the compound's behavior in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Case Study : A derivative of thiazolo-pyridine was evaluated against various bacterial strains, showing promising results in inhibiting growth at low concentrations. This suggests that the compound could be further developed as an antimicrobial agent.
Anticancer Properties
The thiazolo-pyridine framework has been linked to anticancer activity due to its ability to interfere with cancer cell proliferation. Research into similar compounds has shown:
- Data Table: Anticancer Activity of Thiazolo-Pyridines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10 |
| Compound B | HeLa (Cervical) | 15 |
| Ethyl 2-(...) | A549 (Lung) | 12 |
This data indicates that modifications to the thiazolo-pyridine structure can lead to enhanced anticancer activity.
Neurological Applications
The piperidine moiety is often associated with neuroactive compounds. This compound may exhibit potential as a neuroprotective agent:
- Case Study : Research on piperidine derivatives has shown efficacy in models of neurodegenerative diseases, suggesting that this compound could be investigated for similar applications.
Synthetic Intermediates
The unique structure of this compound can serve as a versatile intermediate in organic synthesis:
- Example Reaction : The compound can undergo various transformations such as nucleophilic substitutions or cyclizations to yield other biologically active molecules.
Catalytic Applications
Research has suggested that thiazolo-pyridines can act as catalysts in organic reactions. The compound may facilitate reactions such as:
- Data Table: Catalytic Activity of Thiazolo-Pyridines
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Aldol Condensation | Thiazolo-Pyridine A | 85 |
| Michael Addition | Thiazolo-Pyridine B | 90 |
These findings indicate the compound's potential utility in synthetic methodologies.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in further derivatization:
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. The reaction is favored by polar aprotic solvents like dioxane .
Nucleophilic Substitution at the Piperidine Sulfonamide
The methylsulfonyl (Ms) group on the piperidine ring acts as a leaving group, enabling displacement reactions with nucleophiles:
Key Observation : The Ms group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating SN2-type substitutions .
Functionalization of the Thiazolo-Pyridine Core
The fused thiazolo-pyridine system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
Bromination
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile, 0°C to 25°C, 6h | 2-Bromo-thiazolo[5,4-c]pyridine derivative | 82% |
Ring-Opening with Amines
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylenediamine | EtOH, reflux, 12h | Bicyclic amine derivative | 58% |
Structural Note : The thiazole ring’s electron-rich sulfur atom directs electrophiles to the pyridine moiety .
Amide Bond Modification
The carboxamido linker between the piperidine and thiazolo-pyridine rings is susceptible to hydrolysis or transamidation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl | 110°C, 24h | Piperidine-3-carboxylic acid and thiazolo-pyridine amine | 95% | |
| Thionyl chloride | Toluene, 80°C, 4h | Acid chloride intermediate | 89% |
Application : Acid chlorides generated here are intermediates for synthesizing novel amides or esters .
Reductive Transformations
Catalytic hydrogenation targets the dihydrothiazolo-pyridine ring:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | MeOH, 25°C, 3h | Tetrahydrothiazolo[5,4-c]pyridine derivative | 78% |
Implication : Saturation of the pyridine ring modulates electronic properties and bioavailability .
Cross-Coupling Reactions
The brominated thiazolo-pyridine derivative (from Section 3.1) participates in Suzuki-Miyaura couplings:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl-substituted thiazolo-pyridine | 75% |
Stability Under Thermal and Oxidative Stress
| Condition | Observation | Source |
|---|---|---|
| 100°C, air, 48h | <5% decomposition; ester group intact | |
| H₂O₂ (30%), 25°C, 24h | Sulfonamide oxidation to sulfonic acid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, and how can purity be maximized?
- Methodology :
- Stepwise coupling : Begin with piperidine-3-carboxylic acid derivatives, followed by sulfonylation using methylsulfonyl chloride under inert conditions (N₂ atmosphere) to minimize side reactions .
- Cyclization : Use thiazolo-pyridine precursors with ethyl chloroformate in anhydrous DMF, maintaining temperatures between 0–5°C to prevent ring-opening side products .
- Purification : Employ gradient elution via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm substituent positions, particularly the methylsulfonyl and carboxamido groups. Compare with PubChem data for analogous thiazolo-pyridine derivatives .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺: ~466 Da) and rule out fragmentation .
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles with structurally related compounds (e.g., ethyl 2-benzylsulfanyl derivatives) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assay Design :
- Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given the compound’s structural similarity to pyrazolo[3,4-b]pyridine kinase inhibitors .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to monitor permeability in Caco-2 cell monolayers, critical for CNS-targeted applications .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Strategy :
- Core Modifications : Replace the thiazolo[5,4-c]pyridine core with triazolo or oxadiazole systems to assess impact on bioactivity .
- Substituent Screening : Synthesize analogs with varying sulfonyl groups (e.g., phenylsulfonyl vs. trifluoromethylsulfonyl) and evaluate via IC₅₀ determination in target assays .
- Computational Modeling : Perform docking studies using AutoDock Vina to predict binding affinities to kinase ATP-binding pockets .
Q. How should researchers resolve contradictions in solubility data across experimental conditions?
- Contradiction Analysis :
- Solvent Systems : Test solubility in DMSO (polar aprotic) vs. ethyl acetate (non-polar). Note discrepancies due to polymorphic forms .
- pH-Dependent Stability : Use USP buffer solutions (pH 1.2–7.4) to assess degradation under simulated physiological conditions .
- Data Normalization : Cross-reference with PubChem solubility entries for structurally related compounds (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo derivatives) .
Q. What experimental frameworks are recommended for optimizing reaction yields in scale-up synthesis?
- Process Optimization :
- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent ratios to identify critical parameters .
- Continuous Flow Chemistry : Implement microreactors for sulfonylation steps to enhance heat transfer and reduce side reactions .
- Green Chemistry Metrics : Calculate E-factors and atom economy to align with CRDC guidelines for sustainable engineering .
Q. How can stability under oxidative/reductive conditions be evaluated for long-term storage?
- Stability Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
